molecular formula C9H10ClNO B1457759 4-Chloro-2-cyclopropoxyaniline CAS No. 1243352-76-2

4-Chloro-2-cyclopropoxyaniline

Cat. No. B1457759
M. Wt: 183.63 g/mol
InChI Key: BKWMAFBNEUWGJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-cyclopropoxyaniline is a chemical compound with the molecular formula C9H10ClNO . It is used for research purposes .

Scientific Research Applications

Synthetic Applications and Methodologies

4-Chloro-2-cyclopropoxyaniline is a chemical compound that serves as a versatile intermediate in organic synthesis. A novel application in this domain includes the development of highly efficient synthetic routes for creating complex molecular structures. For instance, TMSCl-mediated cyclization of 2-propynolphenols/anilines has been utilized to produce 4-chloro-2H-chromenes and 1,2-dihydroquinolines in good to efficient yields. This methodology highlights the role of TMSCl not only as a promoter but also as a chloro source, demonstrating the compound's utility in facilitating diverse functional group transformations under mild conditions. Such advancements underscore the compound's significant contribution to synthetic organic chemistry, enabling the scalable production of important heterocyclic compounds (Xian‐Rong Song et al., 2016).

Environmental and Biodegradation Studies

Investigations into the environmental impact and biodegradation pathways of chloroaniline derivatives, including compounds structurally related to 4-chloro-2-cyclopropoxyaniline, have provided valuable insights into the remediation of nitroaromatic pollutants. Studies on the anaerobic degradation of 2-chloro-4-nitroaniline by microbial strains reveal the potential of using specific bacteria for environmental cleanup. These findings are crucial for understanding how such compounds interact with and are processed by microbial communities, offering strategies for mitigating the environmental footprint of nitroaromatic compounds (H. D. Duc, 2019).

Advanced Oxidation Processes for Water Treatment

The role of 4-chloro-2-cyclopropoxyaniline derivatives in water treatment has been explored through the study of advanced oxidation processes. Research on the chromate-induced activation of hydrogen peroxide for oxidative degradation of aqueous organic pollutants, such as 4-chlorophenol, demonstrates the compound's potential in environmental remediation. This process, effective across a broad pH range, highlights the utility of 4-chloro-2-cyclopropoxyaniline derivatives in enhancing the degradation of recalcitrant organic compounds in water, offering a promising approach for treating contaminated water sources (A. D. Bokare & W. Choi, 2010).

Safety And Hazards

While specific safety and hazard information for 4-Chloro-2-cyclopropoxyaniline is not available, general safety measures for handling chemicals should be followed. These include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in well-ventilated areas .

properties

IUPAC Name

4-chloro-2-cyclopropyloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c10-6-1-4-8(11)9(5-6)12-7-2-3-7/h1,4-5,7H,2-3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWMAFBNEUWGJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-cyclopropoxyaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-cyclopropoxyaniline
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-cyclopropoxyaniline
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-cyclopropoxyaniline
Reactant of Route 4
Reactant of Route 4
4-Chloro-2-cyclopropoxyaniline
Reactant of Route 5
Reactant of Route 5
4-Chloro-2-cyclopropoxyaniline
Reactant of Route 6
Reactant of Route 6
4-Chloro-2-cyclopropoxyaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.